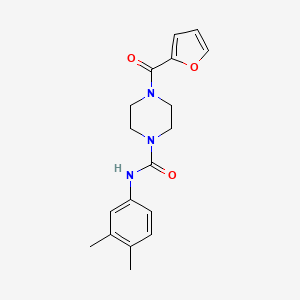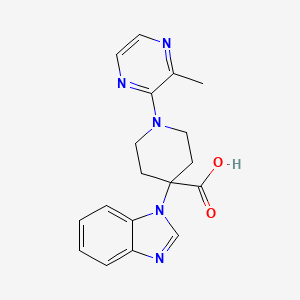
N-(3,4-dimethylphenyl)-4-(2-furoyl)-1-piperazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethylphenyl)-4-(2-furoyl)-1-piperazinecarboxamide is a chemical compound that has been extensively studied in scientific research for its various biochemical and physiological effects. This compound is commonly referred to as furosemide and is a loop diuretic drug that is used to treat fluid retention and swelling caused by various medical conditions such as heart failure, liver disease, and kidney disease.
作用機序
Furosemide works by inhibiting the sodium-potassium-chloride co-transporter in the loop of Henle in the kidney. This results in increased excretion of sodium, chloride, and water from the body, leading to a reduction in fluid retention and swelling. Furosemide also has other effects on the body, including the inhibition of calcium transport across cell membranes and the modulation of the renin-angiotensin-aldosterone system.
Biochemical and Physiological Effects
Furosemide has a number of biochemical and physiological effects on the body. It is a potent diuretic that increases the excretion of sodium, chloride, and water from the body. Furosemide also has effects on the cardiovascular system, including the reduction of blood pressure and the modulation of the renin-angiotensin-aldosterone system. Additionally, furosemide has been shown to have anti-inflammatory effects and may have potential therapeutic applications in the treatment of inflammatory diseases.
実験室実験の利点と制限
Furosemide has a number of advantages for use in lab experiments. It is a well-characterized compound that has been extensively studied in scientific research. Furosemide is also relatively inexpensive and readily available. However, there are some limitations to the use of furosemide in lab experiments. For example, furosemide has a relatively short half-life and may require frequent dosing in experiments. Additionally, furosemide may have off-target effects on other ion transporters in the body, which may complicate the interpretation of experimental results.
将来の方向性
There are a number of future directions for research on furosemide. One area of research is the investigation of the potential therapeutic applications of furosemide in the treatment of inflammatory diseases. Another area of research is the development of new loop diuretics that have improved pharmacological properties compared to furosemide. Additionally, there is ongoing research on the role of ion transporters in the kidney and other organs, which may lead to new insights into the physiological effects of furosemide and other diuretic drugs.
合成法
The synthesis of furosemide involves the reaction of 4-chlorobutyryl chloride with 3,4-dimethylaniline to form N-(3,4-dimethylphenyl)-4-chlorobutyramide. This intermediate is then reacted with furan-2-carboxylic acid to form furosemide. The overall yield of this synthesis process is approximately 60%.
科学的研究の応用
Furosemide has been extensively studied in scientific research for its various biochemical and physiological effects. It is commonly used as a tool in research to investigate the role of ion transporters in the kidney and other organs. Furosemide is also used in research to investigate the effects of loop diuretics on blood pressure, cardiovascular function, and other physiological processes.
特性
IUPAC Name |
N-(3,4-dimethylphenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-13-5-6-15(12-14(13)2)19-18(23)21-9-7-20(8-10-21)17(22)16-4-3-11-24-16/h3-6,11-12H,7-10H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKDCKGAQKQWSRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C(=O)C3=CC=CO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-5-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}sulfonyl)benzamide](/img/structure/B5426364.png)
![2-[2-(1H-indol-3-yl)pyrimidin-4-yl]isonicotinic acid](/img/structure/B5426379.png)
![2,2,2-trifluoro-N-(4-{N-[(4-methylphenyl)sulfonyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B5426395.png)

![3-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4,5-dihydroisoxazole-5-carboxamide](/img/structure/B5426413.png)
![ethyl 4-{[5-(anilinocarbonyl)-3-thienyl]sulfonyl}piperazine-1-carboxylate](/img/structure/B5426418.png)

![N-(5-chloro-2-methoxyphenyl)-2-cyano-3-{3-ethoxy-4-[2-(4-morpholinyl)ethoxy]phenyl}acrylamide](/img/structure/B5426426.png)
![(2R*,3S*,6R*)-5-(5-fluoro-2-pyrimidinyl)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5426434.png)
![N-cyclopentyl-2-{[5-methyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5426442.png)
![(3aR*,5R*,6S*,7aS*)-2-[1-(4-phenoxyphenyl)-1H-tetrazol-5-yl]octahydro-1H-isoindole-5,6-diol](/img/structure/B5426445.png)
![3-phenyl-5-{4-[(phenylsulfonyl)methyl]phenyl}-1,2,4-oxadiazole](/img/structure/B5426450.png)
![3-methyl-8-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5426458.png)
![4-(3-chloro-2-buten-1-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5426462.png)